molecular formula C11H18O3 B2474983 1-Oxaspiro[5.5]undecane-4-carboxylic acid CAS No. 1368153-21-2

1-Oxaspiro[5.5]undecane-4-carboxylic acid

Cat. No.: B2474983
CAS No.: 1368153-21-2
M. Wt: 198.262
InChI Key: XQUCUBBLGUDQKZ-UHFFFAOYSA-N
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Description

1-Oxaspiro[5.5]undecane-4-carboxylic acid is a spirocyclic compound characterized by a unique structure where a six-membered oxygen-containing ring is fused to a six-membered carbocyclic ring.

Scientific Research Applications

1-Oxaspiro[5.5]undecane-4-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxaspiro[5.5]undecane-4-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with an oxidizing agent to form the spirocyclic ring system. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[5.5]undecane-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include spirocyclic ketones, alcohols, and substituted derivatives, which can be further utilized in various chemical syntheses .

Mechanism of Action

The mechanism of action of 1-Oxaspiro[5.5]undecane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

    1,3-Dioxane derivatives: These compounds share a similar spirocyclic structure but contain an additional oxygen atom in the ring.

    1,3-Dithiane derivatives: Similar in structure but contain sulfur atoms instead of oxygen.

    1,3-Oxathiane derivatives: Contain both oxygen and sulfur atoms in the spirocyclic ring.

Uniqueness: 1-Oxaspiro[5.5]undecane-4-carboxylic acid is unique due to its specific arrangement of atoms and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-oxaspiro[5.5]undecane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-10(13)9-4-7-14-11(8-9)5-2-1-3-6-11/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUCUBBLGUDQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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